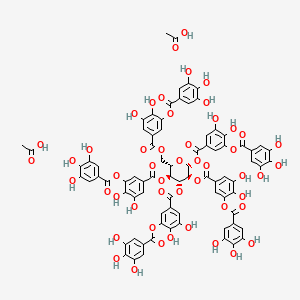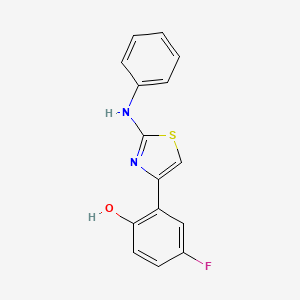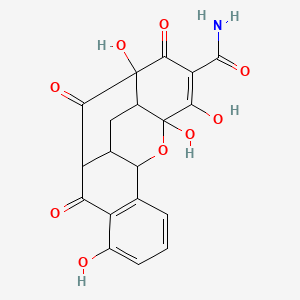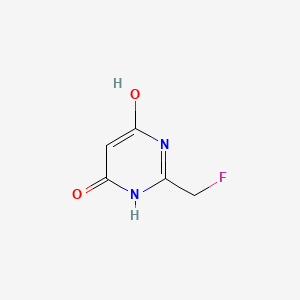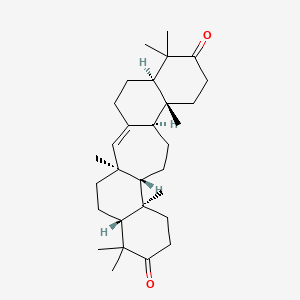
Serratenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serratenedione is a natural product found in Myrica gale with data available.
Scientific Research Applications
Structural and Chemical Properties
- Serratenedione's structure was detailed in a study by Tsuda et al. (1983), where its conformation was analyzed, indicating various structural characteristics like a deformed boat ring and chair-like structures【Tsuda, Hori, & Kashiwaba, 1983】.
Synthesis Techniques
- A method for the synthesis of serratenediol, a closely related compound to serratenedione, was developed by Zhang and Corey (2001). This synthesis involves several key steps, such as catalytic enantioselective synthesis and stereoselective cationic cyclizations【Zhang & Corey, 2001】.
Biological Activities and Applications
- Serratenedione has been investigated for its anti-cancer properties. Ham et al. (2012) studied its effects on human leukemia cells, noting that it induces apoptosis, a process of programmed cell death, through mechanisms involving Bax/Bcl-xL ratio regulation, cytochrome c release, and activation of certain caspases【Ham et al., 2012】.
- A review of serratene triterpenoids, which include serratenedione, highlighted their cytotoxic and chemopreventive activities. This review by Boonya‐udtayan et al. (2019) emphasizes the significance of these compounds in traditional medicine and their potential in modern therapeutic applications【Boonya‐udtayan et al., 2019】.
Mass Spectrometry and Fragmentation Studies
- Mass spectral fragmentation patterns of triterpenes related to serratenediol, including serratenedione, were investigated by Kutney et al. (1969). This research provides insights into the structural elucidation of these compounds using mass spectrometry, particularly focusing on the 7-membered C ring【Kutney, Eigendorf, & Rogers, 1969】.
properties
CAS RN |
1449-07-6 |
|---|---|
Product Name |
Serratenedione |
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.696 |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h18,20-23H,8-17H2,1-7H3/t20-,21-,22-,23-,28-,29+,30-/m0/s1 |
InChI Key |
LTKNTEIFGILKMN-WFHLZTHJSA-N |
SMILES |
CC1(C2CCC3=CC4(CCC5C(C(=O)CCC5(C4CCC3C2(CCC1=O)C)C)(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)
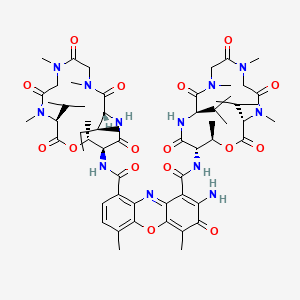

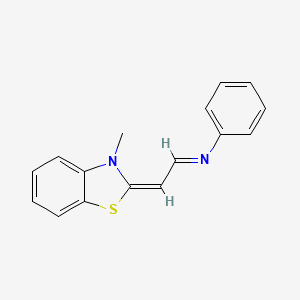
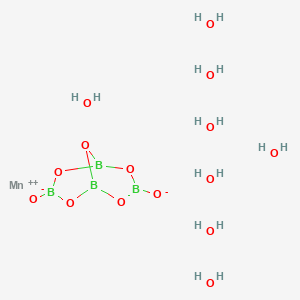
![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)
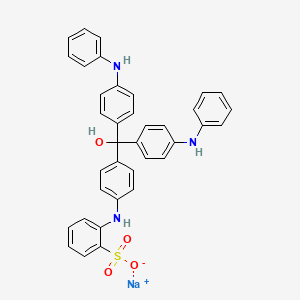
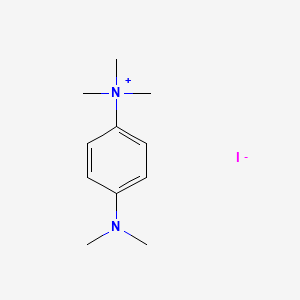
![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)
